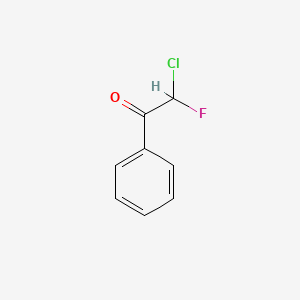

2-Chloro-2-fluoro-1-phenylethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO |

|---|---|

Molecular Weight |

172.58 g/mol |

IUPAC Name |

2-chloro-2-fluoro-1-phenylethanone |

InChI |

InChI=1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |

InChI Key |

IMKBIPXUOOABLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Chloro-2-fluoro-1-phenylethanone (α-Chloro-α-fluoroacetophenone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-fluoro-1-phenylethanone, also known as α-chloro-α-fluoroacetophenone, is a halogenated ketone of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, possessing both chlorine and fluorine atoms on the α-carbon, make it a valuable building block for the synthesis of various heterocyclic compounds and a potential precursor for pharmacologically active molecules. The presence of two different halogens on the same carbon atom offers distinct reactivity profiles, allowing for selective transformations and the introduction of fluorine, a key element in many modern pharmaceuticals. This guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols and tabulated data for easy reference.

Synthesis of this compound

The synthesis of this compound can be approached through several general methods applicable to the formation of α-halo ketones. A plausible and commonly employed strategy involves the decarboxylative chlorination of an α-fluoro-β-keto acid precursor. This method offers a controlled way to introduce the chlorine atom at the desired position.

Proposed Synthetic Pathway: Decarboxylative Chlorination

A potential synthetic route to this compound involves the decarboxylative chlorination of 2-fluoro-3-oxo-3-phenylpropanoic acid. This reaction typically proceeds in the presence of a chlorinating agent and a suitable base.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of this compound via Decarboxylative Chlorination

Materials:

-

2-Fluoro-3-oxo-3-phenylpropanoic acid (starting material)

-

N-Chlorosuccinimide (NCS) (chlorinating agent)

-

Organic base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-oxo-3-phenylpropanoic acid (1.0 eq) in the anhydrous solvent.

-

Add the organic base (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

To this mixture, add N-Chlorosuccinimide (1.1 eq) portion-wise over 15-20 minutes, while monitoring the reaction temperature.

-

Allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, choice of base and solvent) may need to be optimized for this particular substrate.

Properties of this compound

The following tables summarize the known physical and chemical properties of this compound.

Table 1: Physical Properties

| Property | Value |

| CAS Number | 447-15-4 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.59 g/mol |

| Appearance | Liquid |

| Purity | 95% |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| InChI | 1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |

| InChI Key | IMKBIPXUOOABLE-UHFFFAOYSA-N |

Note: Detailed experimental data for properties such as boiling point, melting point, density, and spectral data (NMR, IR, MS) for this compound are not extensively reported in the currently available literature. The data presented here is based on limited available information. Researchers are advised to perform their own characterization for definitive analysis.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

An In-depth Technical Guide to 2-Chloro-2-fluoro-1-phenylethanone: Properties, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-Chloro-2-fluoro-1-phenylethanone is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of structurally similar compounds and general principles of organic chemistry. The information presented for analogous compounds should be considered predictive and for comparative purposes.

Introduction

This compound is a halogenated aromatic ketone with potential applications in medicinal chemistry and drug development. Its structure, featuring a reactive α-chloro-α-fluoro carbonyl group, makes it an intriguing building block for the synthesis of novel organic molecules. This technical guide consolidates the available information on its predicted physical and chemical properties, offers a plausible synthetic route based on established methodologies for α-haloketones, and explores potential biological activities by examining structurally related compounds.

Physical and Chemical Properties

Table 1: Comparison of Physical Properties of this compound Analogues

| Property | 2,2-dichloro-2-fluoro-1-phenylethanone[1] | 2-chloro-1-(4-fluorophenyl)-2-phenylethanone[2] | 2-fluoro-1-phenylethanone[3][4] |

| Molecular Formula | C₈H₅Cl₂FO | C₁₄H₁₀ClFO | C₈H₇FO |

| Molecular Weight ( g/mol ) | 207.03 | 248.68 | 138.14 |

| Melting Point (°C) | Not Available | Not Available | 26 |

| Boiling Point (°C) | Not Available | Not Available | Not Available |

| Density (g/cm³) | Not Available | Not Available | 1.154 |

| Flash Point (°C) | Not Available | Not Available | 75 |

Table 2: Comparison of Chemical Identifiers of this compound Analogues

| Identifier | 2,2-dichloro-2-fluoro-1-phenylethanone[1] | 2-chloro-1-(4-fluorophenyl)-2-phenylethanone[2] | 2-fluoro-1-phenylethanone[4] |

| CAS Number | 384-66-7 | 62148-67-8 | 450-95-3 |

| IUPAC Name | 2,2-dichloro-2-fluoro-1-phenylethanone | 2-chloro-1-(4-fluorophenyl)-2-phenylethanone | 2-fluoro-1-phenylethanone |

| SMILES | C1=CC=C(C=C1)C(=O)C(F)(Cl)Cl | C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Cl | C1=CC=C(C=C1)C(=O)CF |

Synthesis and Reactivity

Predicted Synthesis of this compound

A plausible synthetic route to this compound involves the α-halogenation of a suitable precursor. A general method for the synthesis of α-chloro-α-fluoro ketones has been described involving the decarboxylative chlorination of α-fluoro-β-oxocarboxylic acids.[5]

Experimental Protocol (General):

-

Preparation of the α-fluoro-β-ketoester: Acetophenone can be reacted with a suitable fluorinating agent, followed by carboxylation to yield the corresponding α-fluoro-β-ketoester.

-

Saponification: The resulting ester is then saponified using a base like sodium hydroxide to yield the sodium salt of the α-fluoro-β-oxocarboxylic acid.

-

Decarboxylative Chlorination: The carboxylic acid is then subjected to decarboxylative chlorination. A common method involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalyst.[5][6] The reaction is typically carried out in an organic solvent at room temperature.

-

Work-up and Purification: The reaction mixture is then worked up to remove the catalyst and byproducts. The crude product can be purified by column chromatography to yield this compound.

Reactivity of α-Haloketones

α-Haloketones are versatile intermediates in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[7] This dual reactivity allows them to participate in a variety of reactions to form diverse heterocyclic compounds.[7][8]

Key reactions include:

-

Nucleophilic Substitution: The chlorine and fluorine atoms can be displaced by various nucleophiles. The reactivity is enhanced by the adjacent carbonyl group.[7]

-

Formation of Heterocycles: They are key precursors for the synthesis of thiazoles, pyrroles, and other heterocyclic systems, which are common motifs in many drug molecules.[8]

-

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[8]

Potential Applications in Drug Development

While there is no direct data on the biological activity of this compound, its structural analogues have shown a range of interesting properties, suggesting potential areas of investigation.

-

Anti-inflammatory and Analgesic Agents: 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone is an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[9][10]

-

Antimicrobial and Antifungal Activity: Derivatives of similar α-haloketones have been investigated for their antimicrobial and antifungal activities.[9][10]

-

Intermediate for Cholesterol-Lowering Agents: 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone is a known impurity of Atorvastatin, a widely used cholesterol-lowering drug, highlighting its relevance in pharmaceutical synthesis.[9]

-

Neurological Activity: 2-Fluoro-1-phenylethanone has been reported to bind to serotonin receptors and inhibit serotonin reuptake, suggesting potential applications in neuroscience research, although this can also indicate potential for depression-like symptoms with chronic exposure.[3]

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for a researcher initiating an investigation into this compound.

Caption: Logical workflow for the investigation of this compound.

Conclusion

This compound represents a potentially valuable but under-investigated molecule in the field of drug discovery. Based on the properties of its analogues, it holds promise as a versatile building block for the synthesis of biologically active compounds. Further research into its synthesis, reactivity, and biological properties is warranted to fully elucidate its potential in medicinal chemistry. This guide serves as a foundational resource to stimulate and direct future research efforts into this intriguing compound.

References

- 1. 2,2-Dichloro-2-fluoro-1-phenylethanone | C8H5Cl2FO | CID 238412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-1-phenylethanone | 450-95-3 | FF77422 | Biosynth [biosynth.com]

- 4. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 | Benchchem [benchchem.com]

- 10. Buy 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 [smolecule.com]

An In-depth Technical Guide to 2-Chloro-2-fluoro-1-phenylethanone and its Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Chloro-2-fluoro-1-phenylethanone, a halogenated aryl ketone of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a comparative analysis of its close structural analogs. The guide details potential synthetic routes, physicochemical properties, and the broader applications of α-haloketones in drug discovery, offering valuable insights for researchers in the field.

Structural Formula and Chemical Identity

This compound is an α-haloketone with the molecular formula C₈H₆ClFO. Its structure features a phenyl group attached to a carbonyl, which is in turn bonded to a carbon atom substituted with both a chlorine and a fluorine atom.

Canonical SMILES: C1=CC=C(C=C1)C(=O)C(Cl)F

InChI: InChI=1S/C8H6ClFO/c9-7(10)8(11)6-4-2-1-3-5-6/h1-5,7H

While specific experimental data for this compound is scarce in publicly available literature, its chemical properties can be inferred by examining its close structural analogs.

Comparative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for structurally related α-haloketones to provide a comparative context for this compound.

Table 1: Physicochemical Properties of Related α-Haloketones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2-Dichloro-2-fluoro-1-phenylethanone | C₈H₅Cl₂FO | 207.03[1] | 384-66-7[1] |

| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C₁₄H₁₀ClFO | 248.68[2] | 62148-67-8[2] |

| 2-Fluoro-1-phenylethanone | C₈H₇FO | 138.14[3] | 450-95-3[3] |

| 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone | C₁₄H₉Cl₂FO | 283.13[4] | 1403667-07-1[4] |

Table 2: Available Spectroscopic Data for a Related Analog

| Compound | Spectroscopic Data |

| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | ¹H NMR (CDCl₃) δ: 6.35 (s, 1H), 7.11–8.06 (m, aromatic protons)[5] |

Experimental Protocols: Synthesis of α-Chloro-α-fluoro Ketones

The synthesis of α-chloro-α-fluoro ketones can be achieved through various methods, often involving the halogenation of a precursor ketone or the decarboxylative halogenation of a β-keto acid. Below is a generalized experimental protocol based on established synthetic routes for similar compounds.

Generalized Protocol for the Synthesis of α-Chloro-α-fluoro Ketones via Decarboxylative Chlorination

This method is adapted from the synthesis of chiral α-chloro-α-fluoro ketones from α-fluoro-β-oxocarboxylic acids.[6][7]

Materials and Reagents:

-

α-Fluoro-β-oxocarboxylic acid precursor

-

N-Chlorosuccinimide (NCS)

-

Toluene or Dichloromethane (as solvent)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (as a catalyst, optional)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of the α-fluoro-β-oxocarboxylic acid in toluene, add N-Chlorosuccinimide (1.5 to 3.0 equivalents).

-

If desired for catalysis, add DABCO (10 mol%).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired α-chloro-α-fluoro ketone.

Role in Drug Discovery and Development

α-Haloketones are highly versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds, many of which exhibit significant biological activity.[8][9][10] The presence of two electrophilic centers, the α-carbon and the carbonyl carbon, allows for a wide range of reactions with nucleophiles to form complex molecular architectures.[9]

These compounds serve as key precursors for the synthesis of various pharmaceutical agents.[8] For instance, α-halo ketones are essential intermediates in the synthesis of HIV protease inhibitors like atazanavir and darunavir.[11] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[12] Therefore, this compound and its analogs represent valuable starting materials for the development of novel therapeutics.

Mandatory Visualizations

Caption: Generalized workflow for the synthesis of α-chloro-α-fluoro ketones.

Caption: Role of α-haloketones in the drug discovery pipeline.

References

- 1. 2,2-Dichloro-2-fluoro-1-phenylethanone | C8H5Cl2FO | CID 238412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone | 1403667-07-1 | Benchchem [benchchem.com]

- 5. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: 2-Chloro-2-fluoro-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2-fluoro-1-phenylethanone, a halogenated ketone of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues to provide a robust resource. This guide covers the physicochemical properties, a proposed experimental protocol for its synthesis, and a discussion of its potential biological significance based on the known activities of the broader class of α-haloketones. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.

Physicochemical Properties

| Property | This compound | 2-Chloro-1-phenylethanone | 2-Fluoro-1-phenylethanone | 2,2-Dichloro-2-fluoro-1-phenylethanone |

| Molecular Formula | C₈H₆ClFO | C₈H₇ClO | C₈H₇FO | C₈H₅Cl₂FO |

| Molecular Weight ( g/mol ) | 172.58[1] | 154.59 | 138.14[2] | 207.03[3] |

| Melting Point (°C) | Data not available | 52-56 | 26[2] | Data not available |

| Boiling Point (°C) | Data not available | 244-245 | Data not available | Data not available |

| Density (g/mL) | Data not available | 1.188 | 1.154[2] | Data not available |

| CAS Number | 447-15-4 | 532-27-4 | 450-95-3[2] | 384-66-7[3] |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a plausible method can be adapted from established procedures for the synthesis of related α-haloketones, such as the Friedel-Crafts acylation followed by halogenation.

Proposed Synthesis of this compound

This proposed two-step synthesis involves the initial preparation of 2-fluoroacetophenone followed by chlorination.

Step 1: Synthesis of 2-Fluoroacetophenone

This step can be achieved via a Friedel-Crafts acylation of benzene with fluoroacetyl chloride.

-

Materials: Benzene, fluoroacetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0°C, add fluoroacetyl chloride dropwise.

-

Slowly add benzene to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-fluoroacetophenone.

-

Step 2: α-Chlorination of 2-Fluoroacetophenone

-

Materials: 2-Fluoroacetophenone, N-Chlorosuccinimide (NCS), p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst, and a suitable solvent such as acetonitrile.

-

Procedure:

-

Dissolve 2-fluoroacetophenone in acetonitrile in a round-bottom flask.

-

Add a catalytic amount of p-TsOH to the solution.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove succinimide and the catalyst.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been documented for this compound, the broader class of α-haloketones are recognized as important precursors and intermediates in the synthesis of various biologically active molecules.

Their reactivity, stemming from the electrophilic nature of the carbon bearing the halogens and the carbonyl carbon, allows them to be versatile building blocks for heterocyclic compounds, many of which form the core of pharmaceutical agents. For instance, the related compound 2-fluoro-1-phenylethanone has been noted to bind to serotonin receptors and inhibit serotonin reuptake in the brain in animal models.[2] This suggests that halogenated phenylethanone derivatives may have applications in neuroscience research and drug development.

The introduction of both chlorine and fluorine at the α-position is expected to significantly influence the compound's reactivity and biological properties, potentially making it a valuable intermediate for novel therapeutics.

Diagrams

Caption: Proposed two-step synthesis workflow for this compound.

Caption: Logical relationship of this compound as a synthetic precursor.

References

Physicochemical Properties of 2-Chloro-2-fluoro-1-phenylethanone and Related Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the boiling and melting points of 2-chloro-2-fluoro-1-phenylethanone. Due to the limited availability of experimental data for this specific compound in public literature, this document provides a comprehensive summary of the physicochemical properties of structurally similar compounds. This comparative analysis offers valuable insights for researchers and professionals in drug development and chemical synthesis.

Executive Summary

Physicochemical Data of Related Compounds

The following table summarizes the reported boiling and melting points for structural analogues of this compound. These compounds provide a comparative framework for understanding the potential physical properties of the target molecule.

| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) |

| 2-Chloro-1-phenylethanone | C₈H₇ClO | 244-245[1] | 52-56[1] |

| 2-Fluoro-1-phenylethanone | C₈H₇FO | Not Available | 26[2] |

| 2-Chloro-1-(4-fluorophenyl)ethanone | C₈H₆ClFO | 247[3] | 47-50[3] |

| 4'-Chloro-3'-fluoroacetophenone | C₈H₆ClFO | Not Available | 36-46[4] |

| 4'-Fluoroacetophenone | C₈H₇FO | 196[5] | Not Applicable (Liquid at room temp.) |

| 2,2-Dichloro-2-fluoro-1-phenylethanone | C₈H₅Cl₂FO | Not Available | Not Available |

| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C₁₄H₁₀ClFO | Not Available | Not Available |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling and melting points for this compound were not found in the public domain. The provided data for the analogue compounds are cited from chemical suppliers and established chemical databases. The methodologies used for these determinations are typically standard analytical techniques such as differential scanning calorimetry (DSC) for melting points and distillation under controlled pressure for boiling points.

Logical Relationship of Studied Compounds

The following diagram illustrates the structural relationships between the target compound, this compound, and the analogues for which physicochemical data is available. This visualization highlights the systematic variations in halogen substitution patterns.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Fluoro-1-phenylethanone | 450-95-3 | FF77422 | Biosynth [biosynth.com]

- 3. 2-Chloro-4'-fluoroacetophenone CAS#: 456-04-2 [m.chemicalbook.com]

- 4. 4'-Chloro-3'-fluoroacetophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4 -Fluoroacetophenone 99 403-42-9 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of 2-Chloro-2-fluoro-1-phenylethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics and synthetic pathways for 2-Chloro-2-fluoro-1-phenylethanone (α-chloro-α-fluoroacetophenone). Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for plausible synthetic routes are presented, offering a foundational resource for researchers engaged in the synthesis and characterization of novel α-haloketones. This guide is intended to facilitate further research and application of this compound in medicinal chemistry and drug development.

Introduction

α-Haloketones are a class of highly versatile synthetic intermediates, pivotal in the construction of a wide array of heterocyclic compounds and complex organic molecules. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—renders them susceptible to a variety of nucleophilic attacks, making them valuable precursors in organic synthesis. The unique combination of chlorine and fluorine at the α-position of this compound is expected to impart distinct reactivity and potential biological activity, making it a compound of significant interest for medicinal chemists and drug development professionals. This guide aims to provide a detailed theoretical framework for the spectroscopic identification and synthesis of this target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-chloro-1-phenylethanone, 2-fluoro-1-phenylethanone, and various other substituted acetophenones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (ortho) | 7.9 - 8.1 | Doublet (or multiplet) | ~ 7-8 |

| Aromatic (meta) | 7.4 - 7.6 | Multiplet | |

| Aromatic (para) | 7.5 - 7.7 | Multiplet | |

| α-CH | 6.5 - 7.0 | Doublet of doublets (dd) | ²JHF ≈ 48-52 Hz, ³JHH ≈ 1-2 Hz |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F |

| Carbonyl (C=O) | 188 - 192 | Doublet, ²JCF ≈ 20-30 Hz |

| α-Carbon (CHFCl) | 110 - 115 | Doublet, ¹JCF ≈ 240-260 Hz |

| Aromatic (ipso) | 130 - 135 | |

| Aromatic (ortho) | 128 - 130 | |

| Aromatic (meta) | 129 - 131 | |

| Aromatic (para) | 133 - 136 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1690 - 1710 | Strong |

| C-H (aromatic) | 3050 - 3100 | Medium |

| C-F | 1000 - 1100 | Strong |

| C-Cl | 700 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 172/174 | Molecular ion peak (³⁵Cl/³⁷Cl isotopes) |

| [M-Cl]⁺ | 137 | Loss of chlorine |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Synthetic Methodologies

Two primary synthetic routes are proposed for the preparation of this compound. These methods are based on well-established reactions for the synthesis of α-haloketones.

Method 1: Direct Chlorination of 2-Fluoro-1-phenylethanone

This approach involves the selective chlorination of the α-carbon of 2-fluoro-1-phenylethanone.

Experimental Protocol:

-

Preparation of 2-Fluoro-1-phenylethanone: 2-Fluoro-1-phenylethanone can be synthesized via the Friedel-Crafts acylation of benzene with 2-fluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Chlorination: To a solution of 2-fluoro-1-phenylethanone in a suitable inert solvent (e.g., dichloromethane or chloroform), a chlorinating agent such as N-chlorosuccinimide (NCS) is added. The reaction may be initiated by a radical initiator (e.g., AIBN) or by UV irradiation.

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound via chlorination.

Method 2: Friedel-Crafts Acylation with 2-Chloro-2-fluoroacetyl Chloride

This method involves the direct acylation of benzene with a pre-functionalized acyl chloride.

Experimental Protocol:

-

Preparation of 2-Chloro-2-fluoroacetyl Chloride: This reagent can be prepared from 2-chloro-2-fluoroacetic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Friedel-Crafts Acylation: Benzene is reacted with 2-chloro-2-fluoroacetyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Caption: Friedel-Crafts acylation route to this compound.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, this technical guide provides a robust theoretical framework for its spectroscopic properties and synthesis. The predicted data, based on established principles and analysis of analogous structures, offers valuable guidance for the identification and characterization of this novel compound. The detailed synthetic protocols outline plausible and efficient routes for its preparation, thereby enabling further investigation into its chemical reactivity and potential applications in drug discovery and development. It is our hope that this guide will serve as a catalyst for future research into this promising molecule.

An In-Depth Technical Guide to 2-Chloro-2-fluoro-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-2-fluoro-1-phenylethanone, a compound of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of detailed public information on this specific molecule, this guide also incorporates general knowledge of α-haloketones to provide a broader context for its potential properties and applications.

Chemical Identity

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 447-15-4 .

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) and its various synonyms are presented below.

| Identifier Type | Name |

| IUPAC Name | This compound[1] |

| Synonym | α-chloro-α-fluoroacetophenone |

| Synonym | Chlorofluoromethyl phenyl ketone |

| Synonym | Ethanone, 2-chloro-2-fluoro-1-phenyl-[2] |

| CAS Number | 447-15-4[1][3][4] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is scarce in publicly accessible literature. The table below summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C8H6ClFO | [3] |

| Molecular Weight | 172.58 g/mol | [3] |

| Boiling Point | 98-100 °C at 15 mmHg |

Synthesis Protocols

A plausible synthetic pathway is illustrated in the diagram below. The process begins with the synthesis of an α-fluoro-β-oxocarboxylic acid, which is then subjected to decarboxylative chlorination to yield the desired α-chloro-α-fluoro ketone.

Caption: Generalized synthetic pathway for α-chloro-α-fluoro ketones.

A general experimental procedure for a similar class of compounds involves the enantioselective decarboxylative chlorination of α-chloro-β-ketocarboxylic acids in the presence of a chiral amine catalyst, which has been shown to produce α-chloro-α-fluoro ketones.[5][6]

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are not widely reported. However, the broader class of α-haloketones is known for its chemical reactivity and has been explored in various contexts within drug discovery and organic synthesis.

General Reactivity of α-Haloketones

α-Haloketones are characterized by two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen atom.[7] This dual reactivity makes them versatile building blocks for the synthesis of a wide range of compounds, including various heterocyclic systems that are of interest in medicinal chemistry.[7][8] They are known to be alkylating agents.

Potential as Intermediates in Drug Synthesis

Due to their reactivity, α-haloketones are valuable intermediates in the synthesis of more complex molecules, some of which have demonstrated biological activity.[9] For instance, they are precursors for the synthesis of compounds with potential therapeutic applications. The general importance of fluorinated organic compounds in pharmaceuticals is well-established, with approximately 20% of all drugs containing fluorine.[10]

The logical relationship for the utility of α-haloketones in drug discovery is outlined below.

Caption: Logical workflow of α-haloketones as precursors in drug discovery.

Conclusion

This compound is a halogenated ketone with potential as a synthetic intermediate. While specific data for this compound is limited, the broader class of α-haloketones is well-studied and known for its utility in the synthesis of complex organic molecules, including those with biological activity. Further research into the specific properties and reactivity of this compound is warranted to fully understand its potential applications in research and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Ethanone, 2-chloro-2-fluoro-1-phenyl- (9CI) | 447-15-4 [amp.chemicalbook.com]

- 3. 2-氯-2-氟-1-苯乙酮 - CAS:447-15-4 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 4. AB627129 | CAS 447-15-4 – abcr Gute Chemie [abcr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Discovery and History of Alpha-Haloketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. Their unique bifunctional nature, possessing two electrophilic centers, has rendered them indispensable building blocks in organic synthesis for over a century.[1] This technical guide provides a comprehensive overview of the discovery, history, and key chemical transformations of alpha-haloketones, with a focus on the experimental foundations and quantitative data that have shaped our understanding of these versatile reagents.

Early Discovery and Synthesis

While the first documented synthesis of an alpha-haloketone is not definitively attributed to a single individual, their existence was known by the end of the 18th century. The systematic study and synthesis of these compounds, however, gained momentum in the mid-19th century with the development of organic chemistry. One of the earliest and most straightforward methods for their preparation is the direct halogenation of ketones.

Direct Halogenation of Ketones

The most common method for the synthesis of alpha-haloketones involves the reaction of an enolizable ketone with a halogen (Cl₂, Br₂, or I₂) under acidic or basic conditions.[2] This reaction proceeds through an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic halogen.

Experimental Protocol: Acid-Catalyzed Bromination of Acetone (A Representative 19th-Century Procedure)

Disclaimer: This protocol is a representation of early synthetic methods and should be adapted with modern safety precautions.

Objective: To synthesize alpha-bromoacetone.

Reagents:

-

Acetone

-

Bromine

-

Acetic acid (glacial)

Procedure:

-

In a well-ventilated fume hood, a solution of acetone in glacial acetic acid is prepared in a glass flask equipped with a dropping funnel and a means for cooling (e.g., an ice bath).

-

An equimolar amount of bromine, dissolved in a small amount of glacial acetic acid, is added dropwise to the acetone solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then poured into a large volume of cold water, and the resulting alpha-bromoacetone, which is denser than water, is separated using a separatory funnel.

-

The crude product is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a final wash with water.

-

The product is dried over anhydrous calcium chloride and purified by distillation.

Mechanism of Acid-Catalyzed Halogenation

Caption: Acid-catalyzed alpha-halogenation of a ketone.

Key Historical Reactions and Their Mechanisms

The rich reactivity of alpha-haloketones has led to the development of several named reactions that are fundamental to organic synthesis.

The Favorskii Rearrangement (1894)

Discovered by Russian chemist Alexei Yevgrafovich Favorskii, this rearrangement involves the treatment of an alpha-haloketone with a base to yield a carboxylic acid derivative.[3][4] In the case of cyclic alpha-haloketones, the reaction results in a ring contraction.[5]

Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone (A Representative Procedure)

Disclaimer: This protocol is a representation of early synthetic methods and should be adapted with modern safety precautions.

Objective: To synthesize ethyl cyclopentanecarboxylate.

Reagents:

-

2-Chlorocyclohexanone

-

Sodium ethoxide in ethanol

Procedure:

-

A solution of 2-chlorocyclohexanone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A solution of sodium ethoxide in absolute ethanol is added to the flask.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is neutralized with a dilute acid (e.g., hydrochloric acid).

-

The ethanol is removed by distillation.

-

The remaining aqueous layer is extracted with diethyl ether.

-

The ether extract is washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.

-

The resulting ethyl cyclopentanecarboxylate is purified by distillation.

Mechanism of the Favorskii Rearrangement

Caption: The Favorskii rearrangement mechanism.

The Hantzsch Pyrrole Synthesis (1890)

Developed by Arthur Rudolf Hantzsch, this is a multi-component reaction that utilizes an alpha-haloketone, a beta-ketoester, and ammonia or a primary amine to synthesize substituted pyrroles.[6]

Experimental Protocol: Hantzsch Pyrrole Synthesis (A Representative Procedure)

Disclaimer: This protocol is a representation of early synthetic methods and should be adapted with modern safety precautions.

Objective: To synthesize a substituted pyrrole.

Reagents:

-

Alpha-chloroacetone

-

Ethyl acetoacetate

-

Ammonia (aqueous solution)

-

Ethanol

Procedure:

-

In a flask, equimolar amounts of alpha-chloroacetone and ethyl acetoacetate are dissolved in ethanol.

-

An excess of aqueous ammonia is added to the solution.

-

The mixture is heated gently on a water bath for a few hours.

-

Upon cooling, the substituted pyrrole product often crystallizes from the solution.

-

The crystals are collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent for purification.

Mechanism of the Hantzsch Pyrrole Synthesis

Caption: The Hantzsch pyrrole synthesis mechanism.

Quantitative Data and Reactivity

The enhanced reactivity of alpha-haloketones compared to their corresponding alkyl halides is a key feature that has been quantified over the years. This increased reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the alpha-carbon more susceptible to nucleophilic attack.

Table 1: Relative Reactivity of α-Halocarbonyl Compounds in Nucleophilic Substitution Reactions

| Compound | Relative Rate (vs. n-Propyl Halide) |

| CH₃CH₂CH₂Cl | 1 |

| CH₃COCH₂Cl | ~35,000 |

| CH₃CH₂CH₂Br | 1 |

| CH₃COCH₂Br | ~100,000 |

Data compiled from various sources and represents approximate relative rates.

Historical Methods of Structural Elucidation

Before the advent of modern spectroscopic techniques, the structural elucidation of organic compounds was a significant challenge. For alpha-haloketones, a combination of methods would have been employed:

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound by measuring the amounts of CO₂, H₂O, and other combustion products.

-

Functional Group Tests: Qualitative tests were used to identify the presence of the ketone and halide functional groups. For instance, the formation of a 2,4-dinitrophenylhydrazone would indicate the presence of a carbonyl group, while a Beilstein test (heating the compound on a copper wire) would indicate the presence of a halogen.

-

Chemical Degradation and Synthesis: The structure of a new compound was often confirmed by converting it into a known compound through a series of chemical reactions or by synthesizing it from a known starting material.

Conclusion

The discovery and development of alpha-haloketone chemistry represent a significant chapter in the history of organic synthesis. From their initial preparation via direct halogenation to their use in powerful named reactions, these compounds have provided chemists with a versatile toolkit for the construction of complex molecules. The early experimental protocols and the persistent efforts in structural elucidation laid the groundwork for our modern understanding of their reactivity. For contemporary researchers in drug development and other scientific fields, a deep appreciation of this history provides context for the continued innovation and application of these remarkable synthetic intermediates.

References

- 1. Ketones: metabolism's ugly duckling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. synarchive.com [synarchive.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

literature review of 2-Chloro-2-fluoro-1-phenylethanone

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the specific compound 2-Chloro-2-fluoro-1-phenylethanone. While data exists for structurally related molecules and the broader class of α-haloketones, there is no dedicated research published on the synthesis, biological activities, mechanism of action, or specific experimental protocols for this compound itself.

This technical guide, therefore, serves to summarize the available information on closely related compounds and the general chemical and biological properties of α-haloketones, providing a foundational context for potential future research into this specific molecule.

Synthesis of α-Haloacetophenones

The synthesis of α-haloketones is a well-established area of organic chemistry.[1] Generally, these compounds are prepared through the direct α-halogenation of the corresponding ketone.[1] Various methods have been developed to enhance the efficiency, selectivity, and safety of these reactions.[1][2]

For instance, a common approach involves the reaction of an acetophenone with a halogenating agent in the presence of an acid or base catalyst.[3] The mechanism under acidic conditions typically proceeds through an enol intermediate, which then reacts with the electrophilic halogen.[3]

While a specific protocol for this compound is not available, a synthetic method for a related compound, 2-chloro-1-(4-fluorophenyl)-2-phenylethanone , has been described. This synthesis involves the dropwise addition of 2-chloro-2-phenylacetyl chloride to a mixture of fluorobenzene and aluminum trichloride at 0°C, followed by heating to 80°C for 4 hours.[4] After workup, the desired product was obtained with an 85% yield.[4]

General Synthetic Workflow for α-Haloketones

Caption: Generalized workflow for the synthesis of α-haloketones.

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound is not available in public databases. However, properties for related compounds can provide an estimation. For example, for the related compound 2-chloro-1-phenylethanone , the melting point is reported to be 52-56 °C and the boiling point is 244-245 °C.[5]

Table 1: Physicochemical Properties of Related α-Haloketones

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-1-phenylethanone | 532-27-4 | C₈H₇ClO | 154.59 | 52-56[5] | 244-245[5] |

| 2-Fluoro-1-phenylethanone | 450-95-3 | C₈H₇FO | 138.14 | Not Available | Not Available |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | 51336-95-9 | C₈H₅ClF₂O | 190.57 | Not Available | Not Available |

| 2-chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 | C₁₄H₁₀ClFO | 248.68 | Not Available | Not Available |

Biological Activities of α-Haloketones

α-Haloketones are recognized as a class of reactive compounds with a broad spectrum of biological activities.[1][2] Their reactivity stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[6] This dual reactivity allows them to act as potent alkylating agents, a property that underlies many of their biological effects.[6]

Research has demonstrated that various α-haloketones exhibit activities including:

-

Antimicrobial and Antifungal Activity: Many α-haloketone derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi.[7]

-

Anticancer Properties: Certain α-haloketones have been investigated as potential anticancer agents.[8]

-

Enzyme Inhibition: Due to their ability to alkylate amino acid residues, particularly cysteine and histidine, α-haloketones can act as inhibitors of various enzymes.[9]

It is important to note that the specific biological activity and potency of an α-haloketone are highly dependent on its particular chemical structure, including the nature of the halogen and the substituents on the aromatic ring.[10]

Potential Mechanism of Action for α-Haloketones

Caption: Postulated mechanism of action for α-haloketones via alkylation of biological nucleophiles.

Conclusion and Future Directions

The existing body of scientific literature does not contain specific studies on this compound. Consequently, a detailed technical guide on its biological activities and mechanisms cannot be provided at this time.

However, the general reactivity and known biological profiles of the broader class of α-haloketones suggest that this compound could potentially exhibit interesting biological properties. Future research should focus on:

-

Development of a reliable and scalable synthetic route to obtain pure this compound.

-

Comprehensive screening for biological activity , including antimicrobial, antifungal, and cytotoxic properties, using established in vitro assays.

-

Mechanism of action studies for any confirmed biological activities, including the identification of potential molecular targets.

Such studies would be essential to elucidate the scientific value and potential applications of this specific compound for researchers, scientists, and drug development professionals.

References

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-chloro-1-(4-fluorophenyl)-2-phenylethanone synthesis - chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Applications of 2-Chloro-2-fluoro-1-phenylethanone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-fluoro-1-phenylethanone is a versatile bifunctional synthetic building block possessing two electrophilic centers: the carbonyl carbon and the adjacent carbon atom bearing both a chlorine and a fluorine atom. The presence of the fluorine atom can significantly influence the reactivity of the molecule and introduce unique properties into the target structures, making it a valuable precursor in the synthesis of various fluorinated organic compounds, particularly heterocyclic scaffolds of interest in medicinal chemistry and drug development. This document outlines key applications of this compound in organic synthesis, providing detailed experimental protocols for the synthesis of fluorinated thiazoles, pyrazoles, and chiral fluoroalcohols.

Synthesis of 2-Amino-5-fluoro-4-phenylthiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide or thiourea. This compound serves as an excellent precursor for the synthesis of 2-amino-5-fluoro-4-phenylthiazoles, which are scaffolds present in numerous biologically active compounds. The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogens, followed by intramolecular cyclization and dehydration.

Reaction Scheme:

Caption: Hantzsch synthesis of 2-amino-5-fluoro-4-phenylthiazole.

Experimental Protocol (Adapted from Microwave-Assisted Hantzsch Synthesis of Analogous Chloro-Compounds)

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Microwave reactor vials

-

Magnetic stirrer

Procedure:

-

In a 10 mL microwave reactor vial, add this compound (1.0 mmol, 174.59 mg).

-

Add thiourea (1.2 mmol, 91.36 mg) to the vial.

-

Add 5 mL of absolute ethanol to the vial.

-

Place a magnetic stir bar in the vial and seal it.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to obtain the pure 2-amino-5-fluoro-4-phenylthiazole.

Representative Data (Based on Analogous Reactions)

| Entry | α-Haloketone | Thio-partner | Conditions | Yield (%) | Reference |

| 1 | 2-Chloro-1-phenylethanone | Thiourea | Ethanol, Microwave, 100°C, 30 min | 95 | [1] |

| 2 | 2-Bromoacetophenone | Thiourea | Ethanol, Reflux | >90 | (General Hantzsch) |

Synthesis of Fluorinated Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Fluorinated pyrazoles are of significant interest in agrochemicals and pharmaceuticals. This compound can be a precursor for the synthesis of 3-phenyl-4-fluoropyrazole. The synthesis involves an initial reaction with a suitable active methylene compound to form a 1,3-dicarbonyl or equivalent intermediate, which then undergoes cyclization with hydrazine.

General Synthetic Strategy:

Caption: General pathway for pyrazole synthesis.

Experimental Protocol (Conceptual, based on general pyrazole syntheses)

Step 1: Synthesis of the 1,3-dicarbonyl intermediate (Illustrative example with diethyl malonate)

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add diethyl malonate dropwise at 0 °C.

-

After stirring for 30 minutes, add a solution of this compound in anhydrous ethanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-fluoro-1-phenyl-1,3-dicarbonyl intermediate.

Step 2: Cyclization with Hydrazine

Materials:

-

Crude 1-fluoro-1-phenyl-1,3-dicarbonyl intermediate

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add a catalytic amount of acetic acid.

-

Add hydrazine hydrate dropwise and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the 3-phenyl-4-fluoropyrazole.

Asymmetric Reduction to Chiral Fluoroalcohols

Chiral fluoroalcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The asymmetric reduction of the prochiral ketone, this compound, provides access to enantiomerically enriched 2-chloro-2-fluoro-1-phenylethanol. This transformation can be achieved using biocatalysts, such as engineered ketoreductases, which offer high enantioselectivity under mild reaction conditions.

Reaction Scheme:

Caption: Biocatalytic asymmetric reduction.

Experimental Protocol (Adapted from Asymmetric Reduction of 2-Haloacetophenones)

Materials:

-

This compound

-

Engineered Ketoreductase (e.g., from a commercial screening kit)

-

NADPH or NADH cofactor

-

Glucose and Glucose Dehydrogenase (for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add the ketoreductase enzyme, NADPH or NADH, glucose, and glucose dehydrogenase.

-

Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffer solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral 2-chloro-2-fluoro-1-phenylethanol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Data for Asymmetric Reduction of Related Ketones

| Ketone Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Chloroacetophenone | Baker's Yeast | (S)-2-Chloro-1-phenylethanol | >74 | >97 | [2] |

| 2-Bromo-4'-fluoroacetophenone | Candida sp. | (S)-1-(4-fluorophenyl)-2-bromoethanol | >90 | 99 | (General biocatalytic reduction) |

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of fluorinated organic molecules. The protocols provided herein, adapted from well-established methodologies for analogous compounds, offer a solid foundation for researchers to explore the synthetic utility of this compound. The ability to introduce a fluorine atom into heterocyclic systems like thiazoles and pyrazoles, as well as to generate chiral fluoroalcohols, highlights its potential in the development of new chemical entities with tailored properties for pharmaceutical and other applications. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

The Versatile Intermediate: 2-Chloro-2-fluoro-1-phenylethanone in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-fluoro-1-phenylethanone is a halogenated ketone that serves as a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring both a chlorine and a fluorine atom on the α-carbon, along with a reactive carbonyl group, provides multiple sites for chemical modification. This bifunctionality makes it a key building block for the synthesis of a variety of heterocyclic compounds and other molecules of pharmaceutical and biological interest. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of various heterocyclic systems and as an intermediate in the formation of fluorinated analogues of biologically active compounds.

-

Synthesis of Fluorinated Thiazole Derivatives: One of the most well-documented applications is in the Hantzsch thiazole synthesis. The reaction of this compound with thiourea and its derivatives provides a direct route to 2-amino-5-fluoro-4-phenylthiazoles. These fluorinated thiazoles are of significant interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous FDA-approved drugs and the ability of fluorine to modulate pharmacokinetic and pharmacodynamic properties.

-

Precursor to Fluorinated Cathinone Analogues: Synthetic cathinones are a class of psychoactive substances, and the introduction of fluorine can significantly alter their biological activity. This compound can serve as a starting material for the synthesis of fluorinated cathinone analogues through nucleophilic substitution of the chlorine atom with various amines. This allows for the exploration of structure-activity relationships within this class of compounds.

-

Intermediate for Antifungal Agents: Research has indicated that halogenated phenyl ethanone derivatives can exhibit promising antifungal properties. The unique combination of chlorine and fluorine in this compound makes it an attractive scaffold for the development of novel antifungal candidates.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluoro-4-phenylthiazole

This protocol is adapted from the general Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring from α-haloketones and thiourea.[1][2]

Reaction Scheme:

Figure 1: Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Standard glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-amino-5-fluoro-4-phenylthiazole.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (by HPLC) | >95% |

Protocol 2: Synthesis of a Fluorinated Cathinone Analogue via Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary amine to generate a fluorinated cathinone analogue. This reaction proceeds via a nucleophilic substitution of the α-chloro group.

Reaction Workflow:

Figure 2: Synthesis of a fluorinated cathinone analogue.

Materials:

-

This compound

-

Primary amine (e.g., methylamine, 2M solution in THF)

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the primary amine solution (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated cathinone analogue.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 50-70% |

| Purity (by NMR) | >95% |

Biological Significance and Signaling Pathways

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the resulting molecular scaffolds are of high interest in drug discovery.

-

Thiazole Derivatives: Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The introduction of a fluorine atom can enhance these activities and improve metabolic stability.

-

Fluorinated Cathinones: The psychoactive effects of cathinones are primarily mediated by their interaction with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They typically act as reuptake inhibitors or releasing agents for these neurotransmitters. Fluorination can modulate the potency and selectivity of these compounds for the different transporters, thereby altering their pharmacological profile.

Hypothesized Signaling Pathway for a Fluorinated Cathinone Analogue:

Figure 3: Monoamine transporter interaction.

Conclusion

This compound is a highly promising chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. The protocols provided herein offer a starting point for researchers to explore its utility in generating libraries of fluorinated thiazoles and cathinone analogues for drug discovery and development. Further investigation into the full range of its reactivity and the biological properties of its derivatives is warranted and expected to yield exciting new findings.

References

Application Notes and Protocols for 2-Chloro-2-fluoro-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms of 2-chloro-2-fluoro-1-phenylethanone, a versatile bifunctional building block in organic synthesis. Its unique structure, featuring a reactive carbonyl group and an α-carbon substituted with two different halogen atoms, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmacologically active compounds, particularly heterocyclic scaffolds.

Overview of Reactivity

This compound is characterized by two primary reactive centers: the electrophilic carbonyl carbon and the α-carbon bearing the chloro and fluoro substituents. This dual reactivity allows for a range of synthetic manipulations, including nucleophilic additions to the carbonyl group and nucleophilic substitutions at the α-carbon. The presence of the fluorine atom can influence the conformational preferences and the reactivity of the ketone. Studies on similar α-haloketones suggest that α-fluoro ketones can be slightly less reactive towards nucleophilic addition at the carbonyl compared to their α-chloro and α-bromo analogs due to conformational effects[1].

Key Reaction Mechanisms and Protocols

Nucleophilic Substitution Reactions for Heterocycle Synthesis

A primary application of this compound is in the synthesis of nitrogen- and sulfur-containing heterocycles, many of which form the core of antifungal agents and other therapeutic molecules.[2][3][4][5] These syntheses typically proceed via a Hantzsch-type condensation mechanism.

General Mechanism: The reaction involves the initial nucleophilic attack of a heteroatom (e.g., nitrogen in an amine or amide, sulfur in a thioamide) on the α-carbon, displacing one of the halogen atoms, followed by an intramolecular cyclization via condensation with the carbonyl group.

2.1.1. Synthesis of Azole Derivatives

Azole derivatives, particularly those containing triazole rings, are known for their potent antifungal activity. The general synthetic route involves the reaction of this compound with various amine or hydrazine derivatives.

Experimental Protocol: Synthesis of a Phenyl-Substituted Triazole Derivative (Representative Protocol)

-

Materials: this compound (1.0 eq), substituted hydrazine (1.0 eq), triethylamine (1.2 eq), ethanol.

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the substituted hydrazine and triethylamine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Data for Azole Synthesis from α-Haloketones

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-Chloro-1-phenylethanone | Cyanoacetylhydrazine | 1,2,4-Triazine derivative | Not specified | [6][7] |

| α-Haloketone | N-Heterocyclic compounds | Fused pyrrole derivatives | Not specified | [8] |

Note: The data presented is for analogous reactions and should be considered representative.

Diagram 1: General Mechanism for Azole Synthesis

Caption: General workflow for azole synthesis.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be selectively reduced to the corresponding alcohol. This transformation is typically achieved using hydride-donating reagents like sodium borohydride. The resulting halohydrin is a valuable chiral intermediate for further synthetic modifications.

Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the secondary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride (Representative Protocol)

-

Materials: this compound (1.0 eq), sodium borohydride (0.5 eq), methanol.

-

Procedure:

-

Dissolve this compound in methanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to yield the crude alcohol.

-

Purify the product by column chromatography if necessary.

-

Table 2: Representative Data for Ketone Reduction

| Substrate | Reducing Agent | Product | Yield (%) | Reference |

| α-Fluoroacetophenone | Sodium Borohydride | 2-Fluoro-1-phenylethanol | Not specified | [1] |

| α-Chloroacetophenone | Sodium Borohydride | 2-Chloro-1-phenylethanol | Not specified | [1] |

Note: The data is based on competitive reaction studies and not isolated yields.

Diagram 2: Mechanism of Carbonyl Reduction by NaBH₄

Caption: Two-step mechanism of ketone reduction.

Applications in Drug Development

The derivatives of this compound, particularly azole-containing compounds, have shown significant promise as antifungal agents.[2][3][4][5] The mechanism of action for many azole antifungals involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death.

Diagram 3: Antifungal Drug Action Pathway

Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

Safety and Handling

This compound is expected to be a reactive and potentially lachrymatory compound, similar to other α-haloketones. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: The experimental protocols and quantitative data provided are based on representative procedures for similar compounds and are intended for informational purposes only. Researchers should consult the primary literature and perform their own optimization and safety assessments before conducting any experiments.

References

- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 2. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis Involving 2-Chloro-2-fluoro-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the asymmetric synthesis of chiral molecules derived from 2-chloro-2-fluoro-1-phenylethanone. The primary focus is on the stereoselective reduction to form chiral 2-chloro-2-fluoro-1-phenylethanol, a valuable building block in pharmaceutical and fine chemical synthesis. The protocols detailed below leverage both organocatalytic and biocatalytic methodologies, offering pathways to high enantiopurity products.

Introduction to Asymmetric Synthesis with α-Halo Ketones